N-(cyclopropylmethyl)-2,4,6-trimethylaniline
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Overview
Description
N-(cyclopropylmethyl)-2,4,6-trimethylaniline is an organic compound that belongs to the class of anilines It features a cyclopropylmethyl group attached to the nitrogen atom of a 2,4,6-trimethylaniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-2,4,6-trimethylaniline typically involves the alkylation of 2,4,6-trimethylaniline with cyclopropylmethyl halides under basic conditions. A common method includes the use of cyclopropylmethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors to ensure better control over reaction parameters and improved yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Substitution: this compound can participate in electrophilic aromatic substitution reactions, where the methyl groups on the aromatic ring can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(cyclopropylmethyl)-2,4,6-trimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-2,4,6-trimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance the binding affinity of the compound to its target, leading to increased biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
N-(cyclopropylmethyl)-2,4,6-trimethylaniline can be compared with other similar compounds, such as:
N-(cyclopropylmethyl)-aniline: Lacks the additional methyl groups on the aromatic ring, resulting in different chemical and biological properties.
2,4,6-trimethylaniline:
N-(cyclopropylmethyl)-2,4-dimethylaniline: Similar structure but with one less methyl group, leading to variations in its chemical behavior and uses.
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-2,4,6-trimethylaniline |
InChI |
InChI=1S/C13H19N/c1-9-6-10(2)13(11(3)7-9)14-8-12-4-5-12/h6-7,12,14H,4-5,8H2,1-3H3 |
InChI Key |
CETWVISJHUSEFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NCC2CC2)C |
Origin of Product |
United States |
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